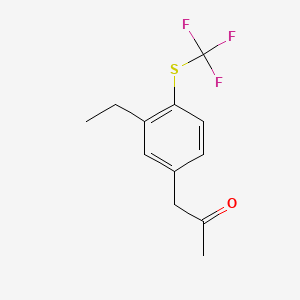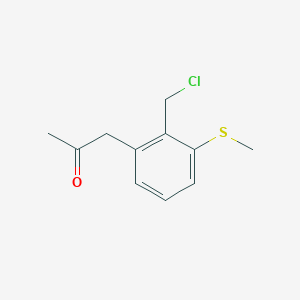
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde is a chemical compound known for its unique structure and versatile applications. It features a pyrazole ring substituted with a trimethylsilyl ethoxy methyl group and an aldehyde functional group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common route includes the reaction of 1H-pyrazole-4-carbaldehyde with 2-(trimethylsilyl)ethoxymethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques like column chromatography .
Analyse Des Réactions Chimiques
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block in the synthesis of drug candidates targeting various diseases.
Mécanisme D'action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine: This compound also features a trimethylsilyl ethoxy methyl group but has an indazole ring instead of a pyrazole ring.
2-(Trimethylsilyl)ethoxymethyl chloride: This compound is a precursor in the synthesis of various trimethylsilyl-protected derivatives.
Propriétés
Formule moléculaire |
C10H18N2O2Si |
|---|---|
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
1-(2-trimethylsilylethoxymethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H18N2O2Si/c1-15(2,3)5-4-14-9-12-7-10(8-13)6-11-12/h6-8H,4-5,9H2,1-3H3 |
Clé InChI |
HUEKMLUQZYSSBI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=C(C=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


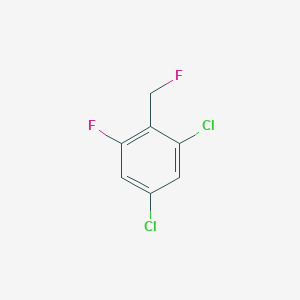
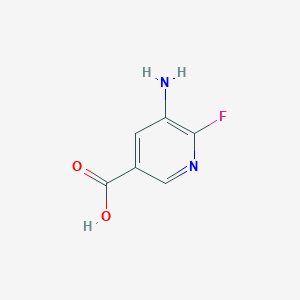
![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)

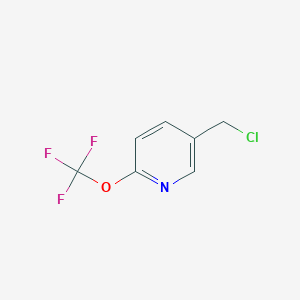

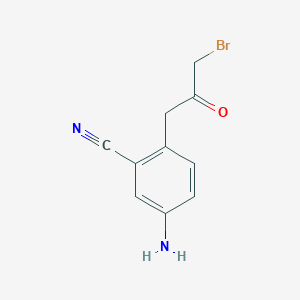
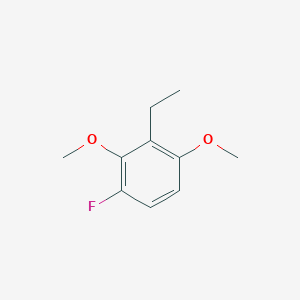

![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
